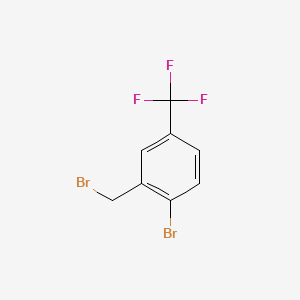

2-Bromo-5-(trifluoromethyl)benzyl bromide

Overview

Description

2-Bromo-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3. It is a colorless liquid with a molecular weight of 317.93 g/mol . This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 5-(trifluoromethyl)toluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atoms.

Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding benzyl alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium or potassium salts of the nucleophile, and the reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Nucleophilic Substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.

Oxidation: The major products include benzyl alcohols or carboxylic acids.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)benzyl bromide is a chemical compound with potential applications in organic synthesis and medicinal chemistry . Its molecular formula is C8H5Br2F3, and its molecular weight is 317.93 .

Synthesis Method

The synthesis of 2-bromo-5-fluorobenzotrifluoride, a related compound, involves a three-step process:

- m-Fluorobenzotrifluoride is nitrified using nitric acid/sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride .

- The nitro compound is reduced via catalytic hydrogenation using Raney nickel to yield 5-fluoro-2-aminotrifluorotoluene .

- The target compound, 2-bromo-5-fluorobenzotrifluoride, is synthesized through diazotization and bromination methods using cuprous bromide, hydrobromic acid, and sodium nitrate .

This method boasts a high yield (76.1%) and high purity (greater than 98%) . The raw materials are readily available, the catalyst can be recycled, and the reaction conditions are mild and easy to control .

Potential Applications

- Organic Synthesis: this compound can be used as an organic reagent . The trifluoromethyl group can be used for catalytic benzylation and alkylation with aryl or alkyl .

- Medicinal Chemistry: It can be used as a pharmaceutical intermediate . For example, it can be used in the synthesis of 6-[4-(2-Trifluoromethyl-benzyl)-piperazin-1-yl]-3H-pyrimidin-4-one, which are inhibitors of stearoyl-CoA desaturase .

- Anticancer agent: 1-[3-(trifluoromethyl)benzyl]urea (BPU) is a hybrid pyrazine-urea molecule that has substantial inhibitory effects on the growth of MCF-7 and HeLa cell lines .

Safety Information

This compound is labeled with the following hazard statements :

- H314: Causes severe skin burns and eye damage .

- H315: Causes skin irritation .

- H319: Causes serious eye irritation .

- H335: May cause respiratory irritation .

Precautionary measures include :

- P233: Keep container tightly closed.

- P260: Do not breathe dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P310: Immediately call a POISON CENTER or doctor/physician.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various synthetic applications to create more complex molecules .

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene

- 4-Bromo-3-(bromomethyl)benzotrifluoride

- 2-(Trifluoromethyl)benzyl bromide

Uniqueness

2-Bromo-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biological Activity

2-Bromo-5-(trifluoromethyl)benzyl bromide is a halogenated organic compound with the molecular formula . It is characterized by two bromine atoms and a trifluoromethyl group attached to a benzene ring, which contributes to its unique chemical properties and reactivity. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its reactivity in nucleophilic substitution reactions. The presence of bromine atoms makes it a good candidate for functionalization, allowing the introduction of diverse functionalities that can enhance its pharmacological properties. This compound can serve as a chemical probe for studying biological processes by attaching to biomolecules like proteins or peptides, facilitating insights into their structure and interactions.

Applications in Drug Development

Research indicates that this compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds, including anti-cancer drugs and antibiotics. The trifluoromethyl group enhances the lipophilicity and stability of derived compounds, making them suitable for therapeutic applications .

Case Studies

- Anticancer Activity : A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant anticancer properties. In vitro studies showed that BPU inhibited the growth of MCF-7 and HeLa cancer cell lines with IC50 values of 8.47 µM and 9.22 µM, respectively. The compound exhibited a dose-dependent reduction in cell viability over time, indicating its potential as a therapeutic agent against cancer .

- Structural Modifications : The ability to modify the structure of this compound allows researchers to explore various derivatives that could exhibit enhanced biological activities. For instance, modifications can be made to optimize binding affinity to targets such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-trifluoromethylbenzyl bromide | Similar trifluoromethyl substitution | |

| 2-Chloro-5-(trifluoromethyl)benzyl chloride | Chlorine instead of bromine | |

| 4-Bromo-3-(trifluoromethyl)benzyl bromide | Different position of bromo and trifluoromethyl groups |

These compounds share structural characteristics but differ in their reactivity and biological applications due to variations in substituents.

Stability and Reactivity Studies

The stability of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances its susceptibility to nucleophilic attacks. This property is crucial for developing new synthetic routes for biologically active compounds.

In Vivo Studies

In vivo studies using chick chorioallantoic membrane (CAM) assays have shown that related compounds can inhibit angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis. This suggests that derivatives of this compound may also possess similar anti-angiogenic properties .

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJHPBWTPBYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-63-5, 875664-32-7 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 875664-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.